molecular formula C8H8BNO3 B595932 (2-Oxoindolin-6-yl)boronic acid CAS No. 1217500-61-2

(2-Oxoindolin-6-yl)boronic acid

Cat. No.: B595932
CAS No.: 1217500-61-2
M. Wt: 176.966
InChI Key: YLNQBQVYRMHRAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Oxoindolin-6-yl)boronic acid typically involves the reaction of an appropriate oxindole derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, where an oxindole derivative is reacted with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out in a solvent such as acetonitrile or dioxane, often under inert atmosphere and elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and yields in some cases .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (2-Oxoindolin-6-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. Its position on the oxindole ring can affect the electronic properties and steric interactions, making it a valuable intermediate in the synthesis of specific organic molecules .

Properties

IUPAC Name

(2-oxo-1,3-dihydroindol-6-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-2,4,12-13H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNQBQVYRMHRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CC(=O)N2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675411
Record name (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-61-2
Record name B-(2,3-Dihydro-2-oxo-1H-indol-6-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217500-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Oxo-2,3-dihydro-1H-indol-6-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxindole-6-boronic acid
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